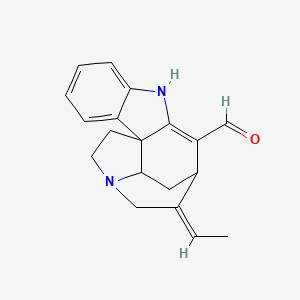
(19E)-2,16-didehydrocur-19-en-17-al
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(19E)-2,16-didehydrocur-19-en-17-al is a complex organic compound with the molecular formula C19H20N2O. It is characterized by its unique structure, which includes multiple double bonds and a distinctive aldehyde group. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (19E)-2,16-didehydrocur-19-en-17-al typically involves multiple steps, starting from simpler organic molecules. One common method involves the deprotection of a precursor compound using hydrogen gas (H2) and a palladium on carbon (Pd/C) catalyst . This process requires precise control of reaction conditions, including temperature and pressure, to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes and ensuring the purity and consistency of the final product through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
(19E)-2,16-didehydrocur-19-en-17-al can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The double bonds and the aldehyde group can be reduced to form corresponding alcohols and alkanes.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group would yield a carboxylic acid, while reduction could produce an alcohol or an alkane.
Scientific Research Applications
(19E)-2,16-didehydrocur-19-en-17-al, also known as compound 19e, is a heteroaryl-containing benzamide derivative identified as a potent glucokinase activator (GKA) . Research indicates that it possesses anti-apoptotic properties and can protect pancreatic beta-cells from cytokine-induced cell death .
Protection Against Beta-Cell Apoptosis
Compound 19e has demonstrated the ability to protect INS-1 pancreatic beta-cells from cell death induced by TNF-α and IL-1β . This protective effect is similar to that of other GKAs and exendin-4 . The compound reduces the number of annexin-V stained cells and the expression of cleaved caspase-3 and poly (ADP-ribose) polymerase protein while upregulating the expression of B-cell lymphoma-2 protein .
Potential Therapeutic Applications
Compound 19e shows promise as a therapeutic drug for preserving pancreatic beta-cells . Studies suggest that it prevents cytokine-induced beta-cell apoptosis via SIRT1 activation .
Compound 19e Treatment Reduced Cytokine Mixture-Induced Beta-Cell Apoptosis
Research has confirmed that compound 19e (5 μM) decreases cytokine-induced beta-cell death, similar to the effects of PSN-GK1 or exendin-4 . It was observed that the protein levels of cleaved caspase-3 and cleaved PARP induced by the cytokine mixture were significantly reduced by compound 19e treatment . The anti-apoptotic protein, Bcl-2, was increased in cytokine-treated cells subjected to compound 19e treatment .
Natural Compounds and Diabetes
Mechanism of Action
The mechanism of action of (19E)-2,16-didehydrocur-19-en-17-al involves its interaction with specific molecular targets within cells. For instance, it has been shown to activate glucokinase, an enzyme involved in glucose metabolism . This activation can lead to various downstream effects, including the regulation of blood sugar levels and the prevention of beta-cell apoptosis in the pancreas.
Comparison with Similar Compounds
Similar Compounds
(15β,19E)-2,16-Didehydrocur-19-en-17-al: A stereoisomer with similar chemical properties.
Curan-17-al, 2,16,19,20-tetradehydro-: Another related compound with a slightly different structure.
Uniqueness
(19E)-2,16-didehydrocur-19-en-17-al is unique due to its specific arrangement of double bonds and functional groups, which confer distinct chemical and biological properties. Its ability to activate glucokinase and its potential therapeutic applications set it apart from other similar compounds.
Properties
Molecular Formula |
C19H20N2O |
|---|---|
Molecular Weight |
292.4 g/mol |
IUPAC Name |
(12E)-12-ethylidene-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6,9-tetraene-10-carbaldehyde |
InChI |
InChI=1S/C19H20N2O/c1-2-12-10-21-8-7-19-15-5-3-4-6-16(15)20-18(19)14(11-22)13(12)9-17(19)21/h2-6,11,13,17,20H,7-10H2,1H3/b12-2- |
InChI Key |
VFUITWPFKLGEQA-OIXVIMQBSA-N |
Isomeric SMILES |
C/C=C\1/CN2CCC34C2CC1C(=C3NC5=CC=CC=C45)C=O |
Canonical SMILES |
CC=C1CN2CCC34C2CC1C(=C3NC5=CC=CC=C45)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















